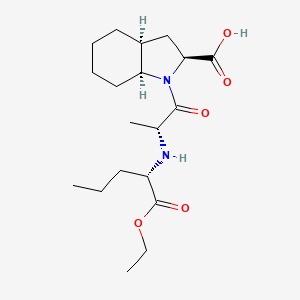

2'-epi-Perindopril, (2'R)-

Description

Overview of the Renin-Angiotensin System (RAS) and ACE as a Biological Target

The Renin-Angiotensin System (RAS), also referred to as the Renin-Angiotensin-Aldosterone System (RAAS), is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance. wikipedia.org The process is initiated when reduced renal blood flow prompts the kidneys to release an enzyme called renin. wikipedia.org Renin then acts on angiotensinogen, a protein produced by the liver, to form angiotensin I. wikipedia.org

Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the Angiotensin-Converting Enzyme (ACE). wikipedia.orgwikipedia.org ACE is primarily located on the surface of vascular endothelial cells, particularly those in the lungs. wikipedia.org Angiotensin II exerts its effects by binding to receptors, which triggers a series of actions leading to the narrowing of blood vessels and a subsequent increase in blood pressure. wikipedia.orgwikipedia.org Furthermore, angiotensin II stimulates the adrenal cortex to secrete aldosterone, a hormone that promotes sodium and water retention by the kidneys, further elevating blood pressure. wikipedia.org

Given its central role in this pathway, ACE has become a key therapeutic target for managing conditions such as hypertension and heart failure. wikipedia.orgontosight.aiwikipedia.org By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation (widening of blood vessels) and a decrease in blood pressure. wikipedia.org

Fundamental Principles of Stereochemistry in Pharmaceutical Sciences

Stereochemistry is the branch of chemistry that studies the three-dimensional arrangement of atoms in molecules. omicsonline.org A fundamental concept in stereochemistry is chirality, which refers to a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. nih.govpatsnap.com These non-superimposable mirror images are called enantiomers. patsnap.comijpsjournal.com

In the pharmaceutical realm, the significance of stereochemistry cannot be overstated. Biological systems, including drug targets like enzymes and receptors, are themselves chiral. nih.gov Consequently, the interaction between a drug and its biological target is often stereospecific, meaning that one enantiomer of a chiral drug may bind more effectively and elicit a stronger therapeutic response than its counterpart. patsnap.com The less active or inactive enantiomer might even be associated with undesirable side effects. patsnap.com

Molecules with multiple chiral centers can exist as diastereomers, which are stereoisomers that are not mirror images of each other. omicsonline.org These different spatial arrangements can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its potency and toxicity. nih.govpatsnap.comijpsjournal.com Therefore, a thorough understanding and control of stereochemistry are crucial for the development of safe and effective pharmaceuticals. patsnap.com

The Perindopril (B612348) Family of Angiotensin-Converting Enzyme Inhibitors

Perindopril is a potent and long-acting ACE inhibitor used in the management of hypertension and stable coronary artery disease. ontosight.aiwikipedia.orgnih.gov It is a prodrug, meaning it is administered in an inactive form and is metabolized in the liver to its active form, perindoprilat (B1679611). ontosight.ainih.govdrugbank.com

Structural Complexity and Chiral Centers of Perindopril

The molecular structure of perindopril is characterized by its complexity, notably the presence of five chiral centers. nih.govgeneesmiddeleninformatiebank.nl A chiral center is a carbon atom bonded to four different groups, giving rise to stereoisomerism. The existence of five chiral centers means that perindopril can theoretically exist as 32 different stereoisomers. nih.gov The specific spatial configuration of each of these centers is critical to the drug's ability to effectively inhibit the angiotensin-converting enzyme. ontosight.ai The therapeutically active form of perindopril possesses a specific (S,S,S,S,S) configuration. waters.comnih.gov

Identification and Classification of 2'-epi-Perindopril, (2'R)- within Perindopril Stereoisomers

Among the many possible stereoisomers of perindopril, 2'-epi-Perindopril, (2'R)- is identified as an impurity that can arise during the synthesis of the active pharmaceutical ingredient. daicelpharmastandards.com The term "epi" indicates that it is an epimer of perindopril, differing in the configuration at only one of its chiral centers. ontosight.ai In this specific case, the designation "(2'R)-" signifies that the stereochemistry at the 2'-position is in the 'R' configuration, as opposed to the 'S' configuration found in the active perindopril molecule.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13+,14+,15+,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVQLZZIHOAWMC-YXMSTPNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N[C@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145513-37-7 | |

| Record name | 2'-epi-Perindopril, (2'R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145513377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-EPI-PERINDOPRIL, (2'R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSH2P05QJT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization and Analytical Methodologies for 2 Epi Perindopril, 2 R

Chiral Chromatographic Techniques for Isomeric Separation

Chiral chromatography is a cornerstone for the separation of stereoisomers. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful techniques that have been successfully applied to resolve the enantiomers of perindopril (B612348).

Development and Validation of Chiral High-Performance Liquid Chromatography (HPLC) Methods

The development of chiral HPLC methods for the separation of perindopril isomers often involves the use of a chiral stationary phase (CSP). One successful approach utilizes a ChiraDex column, which consists of β-cyclodextrin chemically bonded to silica (B1680970) gel particles. researchgate.net The separation mechanism is based on the differential inclusion complexation of the enantiomers into the chiral cavity of the cyclodextrin. researchgate.netsigmaaldrich.com

Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical procedure. researchgate.netprimescholars.com Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Exemplary Chiral HPLC Method Parameters and Validation Data

| Parameter | Condition/Value |

| Chromatographic Conditions | |

| Column | ChiraDex (β-cyclodextrin based) researchgate.net |

| Mobile Phase | Phosphate buffer (50 mM, pH 3.0) and acetonitrile (B52724) (45:55 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 210 nm researchgate.net |

| Validation Parameters | |

| Linearity Range | 5–150 µg/mL researchgate.net |

| Limit of Detection (LOD) | 2.3 µg/mL researchgate.net |

| Limit of Quantification (LOQ) | 7.95 µg/mL scispace.com |

| Accuracy (% Recovery) | 99.46% rsc.org |

| Precision (% RSD) | < 2% rsc.org |

This table is for illustrative purposes and combines data from multiple sources to represent a typical validated method.

The European Pharmacopoeia describes an isocratic HPLC method for determining the stereochemical purity of perindopril tert-butylamine. waters.com This method has been successfully transferred to an Ultra-Performance Liquid Chromatography (UPLC) system, resulting in improved peak resolution, better peak shape, and significantly shorter run times, thereby increasing laboratory productivity. waters.com

Application of Capillary Electrophoresis (CE) for Enantiomeric Resolution

Capillary electrophoresis has emerged as a viable alternative to HPLC for the chiral separation of perindopril enantiomers. researchgate.net This technique offers advantages such as high efficiency, short analysis times, and low consumption of reagents.

In a typical CE method for perindopril, a chiral selector is added to the background electrolyte (BGE) to facilitate the separation of the enantiomers. 2-hydroxylpropyl-β-cyclodextrin has been effectively used as a chiral selector for this purpose. researchgate.net The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. researchgate.netbohrium.com

Optimization of CE parameters is crucial for achieving satisfactory resolution. Factors such as the concentration of the chiral selector, the pH and ionic strength of the BGE, and the applied voltage are carefully studied and optimized. researchgate.netrsc.org

Table 2: Optimized Capillary Electrophoresis Method Parameters

| Parameter | Optimal Condition |

| Chiral Selector | 10 mM 2-hydroxylpropyl-β-cyclodextrin researchgate.net |

| Background Electrolyte (BGE) | 100 mM Phosphate buffer (pH 7.0) with 15% v/v methanol (B129727) researchgate.net |

| Applied Voltage | 15 kV researchgate.net |

| Detection | Diode Array Detector researchgate.net |

| Linearity Range | 25–800 µg/mL researchgate.net |

| Limit of Detection (LOD) | 14.7 µg/mL researchgate.net |

| Accuracy (% Recovery) | 99.75% rsc.org |

Spectroscopic and Spectrometric Approaches for Stereochemical Elucidation

While chromatographic techniques are excellent for separation, spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of the stereochemistry of the separated isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules, including the relative and absolute configuration of chiral centers. news-medical.netoxinst.com For complex molecules like perindopril, which has five chiral centers and the possibility of 32 stereoisomers, NMR plays a crucial role in stereochemical assignment. nih.gov

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments can provide detailed information about the connectivity of atoms and the spatial relationships between them. news-medical.netoxinst.com By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), it is possible to differentiate between diastereomers and, in some cases with the aid of chiral solvating agents, enantiomers.

Mass Spectrometry (MS) in Isomeric Identification

Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound. wisdomlib.org When coupled with a chromatographic separation technique, such as in Liquid Chromatography-Mass Spectrometry (LC-MS), it becomes a powerful tool for the identification and quantification of isomers. nih.govnih.gov

While mass spectrometry alone cannot typically distinguish between enantiomers, it can differentiate between isomers that produce different fragmentation patterns upon ionization. In tandem mass spectrometry (MS/MS), precursor ions of a specific mass-to-charge ratio (m/z) are selected and fragmented to produce product ions. The resulting fragmentation pattern can serve as a fingerprint for a particular isomer. nih.govnih.gov LC-MS/MS methods have been developed for the quantification of perindopril and its active metabolite, perindoprilat (B1679611), in biological matrices. nih.govnih.govnih.gov

Table 3: Mass Spectrometry Parameters for Perindopril Analysis

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), often in positive or negative ion mode nih.govresearchgate.net |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (QqQ) researchgate.net |

| Acquisition Mode | Selective Reaction Monitoring (SRM) for quantification nih.gov |

| Mass Transition (Perindopril) | m/z 369.10 → 172.00 nih.gov |

Advanced Methods for Purity Assessment and Quantitative Determination of Stereoisomeric Ratios

The accurate assessment of stereoisomeric purity is critical for ensuring the quality and safety of perindopril. Advanced analytical methods are employed to determine the ratio of the desired enantiomer to its undesired stereoisomers with high precision and accuracy.

The validated chiral HPLC and CE methods discussed previously are the primary tools for the quantitative determination of stereoisomeric ratios. researchgate.net By integrating the peak areas of the separated isomers, the percentage of each stereoisomer in a sample can be calculated. These methods are sensitive enough to detect and quantify even small amounts of the undesired enantiomer. researchgate.net

For routine quality control, stability-indicating methods are also developed. These methods are capable of separating the active pharmaceutical ingredient from its degradation products and impurities, including stereoisomers, that may form during manufacturing or storage. primescholars.comresearchgate.net

The development and validation of these sophisticated analytical techniques are essential for controlling the stereochemical purity of perindopril and ensuring that the final pharmaceutical product meets the required quality standards.

Molecular Interactions and in Vitro Activity Studies of 2 Epi Perindopril, 2 R

Comparative Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Perindopril (B612348) Stereoisomers In Vitro

The in vitro evaluation of ACE inhibition provides a fundamental understanding of the intrinsic potency of a drug molecule, independent of in vivo metabolic factors. For perindopril, the active form is its diacid metabolite, perindoprilat (B1679611), which is formed by the hydrolysis of the ester group of the parent drug. nih.gov The ACE inhibitory activity of the various stereoisomers of perindoprilat has been systematically evaluated to understand the impact of stereochemistry on their therapeutic potential. nih.govsemanticscholar.org

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In the context of ACE inhibitors, the IC50 value represents the concentration of the inhibitor required to reduce the activity of the ACE enzyme by 50%.

A comprehensive study of the 32 stereoisomers of perindoprilat revealed significant variation in their ACE inhibitory potencies. nih.govsemanticscholar.org Research has shown that four of these stereoisomers, including the active drug perindoprilat, exhibit potent ACE inhibition with IC50 values in the nanomolar range. nih.gov Another four stereoisomers were found to be approximately ten times less active. nih.gov While the precise IC50 value for 2'-epi-Perindopril, (2'R)- is not explicitly detailed in readily available literature, the extensive screening of all 32 stereoisomers allows for a contextual understanding of its likely activity. Based on the structure-activity relationships established for this class of inhibitors, it is anticipated that the (2'R) configuration, an epimer of the active form, would result in a significantly lower affinity for the ACE active site and consequently a higher IC50 value compared to the most potent isomers.

Table 1: Comparative ACE Inhibitory Activity of Selected Perindoprilat Stereoisomers

| Stereoisomer | Relative ACE Inhibitory Potency |

|---|---|

| Perindoprilat | High (Nanomolar IC50) |

| Group of 4 potent isomers | High (Nanomolar IC50) nih.gov |

| Group of 4 less potent isomers | Moderate (Approximately 10-fold lower than the most potent) nih.gov |

Note: Specific IC50 value for 2'-epi-Perindopril, (2'R)- is not publicly available but is inferred based on general findings for perindopril stereoisomers.

The kinetic characterization of enzyme inhibition provides deeper insights into the mechanism by which a molecule interacts with its target. This includes determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For perindoprilat, it is known to be a potent, competitive inhibitor of ACE. drugbank.com This means that it competes with the natural substrate, angiotensin I, for binding to the active site of the enzyme. drugbank.com

While specific kinetic studies on 2'-epi-Perindopril, (2'R)- are not extensively documented, the principles of competitive inhibition are expected to apply. The variation in inhibitory potency among stereoisomers is directly related to differences in their binding affinity for the ACE active site. A higher Ki value for 2'-epi-Perindopril, (2'R)- compared to perindoprilat would be indicative of weaker binding and is consistent with a higher IC50 value. The specific stereochemical arrangement of the functional groups in 2'-epi-Perindopril, (2'R)- likely results in a less optimal fit within the intricate architecture of the ACE active site, leading to reduced inhibitory activity.

Molecular Recognition and Binding Dynamics with Angiotensin-Converting Enzyme

The interaction between a ligand and its protein target is a dynamic process governed by a complex interplay of molecular forces. Understanding these interactions at an atomic level is crucial for rational drug design and for explaining the observed differences in the biological activities of stereoisomers.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. These studies are instrumental in visualizing the binding mode of inhibitors within the ACE active site and identifying key interactions.

While specific docking studies for 2'-epi-Perindopril, (2'R)- are not readily found in the literature, the binding of perindoprilat to the ACE active site is well-characterized. The active site of ACE contains a zinc ion that is crucial for its catalytic activity. Potent ACE inhibitors, including perindoprilat, typically chelate this zinc ion through their carboxylate groups. Other key interactions include hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site.

For 2'-epi-Perindopril, (2'R)-, it is hypothesized that the altered stereochemistry at the 2'-position would lead to a different binding orientation within the active site. This could result in less favorable interactions with key residues, a greater distance from the zinc ion, or steric clashes, all of which would contribute to a lower binding affinity and reduced inhibitory potency.

The binding of a ligand to a protein is not a rigid "lock-and-key" process but rather involves conformational changes in both the ligand and the protein. The conformational landscape refers to the range of possible three-dimensional structures that a molecule can adopt, and the energetics of these conformations determine their relative stability.

The solid-state conformation of perindoprilat has been studied, revealing a consistent relative orientation of its functional groups, which is believed to be crucial for its binding to the ACE active site. nih.gov It is plausible that the (2'R) configuration in 2'-epi-Perindopril would favor a different conformational preference. This altered conformation may not be as complementary to the ACE active site, leading to a less stable enzyme-inhibitor complex. The energetic penalty associated with adopting a conformation suitable for binding, or the inability to achieve an optimal binding conformation, would result in a weaker interaction and consequently, lower inhibitory activity.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For perindopril and its stereoisomers, SAR studies have highlighted the critical importance of the stereochemistry at each of the five chiral centers for potent ACE inhibition. nih.gov

The configuration of the carboxyl group on the perhydroindole ring and the side chains of the amino acids are all crucial for optimal interaction with the ACE active site. The difference in activity between perindoprilat and its epimer, 2'-epi-Perindopril, (2'R)-, underscores the high degree of stereoselectivity of the ACE enzyme. The precise spatial arrangement of the atoms in perindoprilat allows for a highly complementary fit into the active site, maximizing favorable interactions. The inversion of the stereocenter at the 2'-position in 2'-epi-Perindopril disrupts this precise fit, leading to a significant reduction in enzymatic potency. This highlights the stringent structural requirements for effective ACE inhibition and provides a clear example of the profound impact of stereoisomerism on drug activity.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2'-epi-Perindopril, (2'R)- |

| Perindopril |

| Perindoprilat |

Mechanistic Insights into Stereoisomer Metabolism In Vitro

The in vitro metabolism of perindopril and its stereoisomers is a critical area of study for understanding the biotransformation pathways that influence the generation of the active metabolite, perindoprilat, and other related substances. Perindopril is a prodrug that requires hepatic hydrolysis to exert its therapeutic effect as an angiotensin-converting enzyme (ACE) inhibitor. The stereochemistry of the perindopril molecule, which contains five chiral centers, gives rise to 32 possible stereoisomers. The spatial arrangement of these chiral centers significantly influences the metabolic fate and pharmacological activity of the compound.

The primary metabolic pathway for perindopril is the hydrolysis of its ethyl ester group to form the pharmacologically active diacid metabolite, perindoprilat. This bioactivation is predominantly carried out by carboxylesterases in the liver. In the case of 2'-epi-Perindopril, (2'R)-, which is a stereoisomer of perindopril, it is anticipated to undergo a similar hydrolytic pathway.

The enzymatic hydrolysis would convert 2'-epi-Perindopril, (2'R)- to its corresponding diacid, which would be an epimer of perindoprilat. The efficiency of this conversion is dependent on the stereochemistry of the molecule, as the enzyme's active site may exhibit stereoselectivity. Research on the various stereoisomers of perindopril has indicated that the chirality at the two ring junction carbons of the perhydroindole ring plays a crucial role in the in vivo absorption and activation to the active diacid form. nih.gov

While specific in vitro studies detailing the hydrolysis rates of 2'-epi-Perindopril, (2'R)- are not extensively available, the general mechanism of esterase-catalyzed hydrolysis would involve the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the ester, leading to the formation of an acyl-enzyme intermediate and the release of ethanol. Subsequent hydrolysis of the acyl-enzyme intermediate releases the diacid metabolite.

Beyond simple ester hydrolysis, another metabolic route for perindopril involves glucuronidation. Both perindopril and perindoprilat can undergo conjugation with glucuronic acid to form their respective acyl glucuronides. This is considered a minor biotransformation pathway. It is plausible that 2'-epi-Perindopril, (2'R)- and its hydrolyzed diacid metabolite could also be subject to glucuronidation.

Table 1: Anticipated Major Metabolic Pathways for 2'-epi-Perindopril, (2'R)-

| Metabolic Reaction | Enzyme Family | Resulting Metabolite | Description |

|---|---|---|---|

| Ester Hydrolysis | Carboxylesterases | 2'-epi-Perindoprilat, (2'R)- | The primary activation pathway, converting the prodrug to its diacid form. |

| Acyl Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 2'-epi-Perindopril Glucuronide | A minor detoxification pathway involving conjugation with glucuronic acid. |

In vitro studies of perindopril metabolism have identified several biotransformation products. The main product is the active metabolite perindoprilat, formed through ester hydrolysis. In addition to perindoprilat and the glucuronide conjugates, internal dehydration of both perindopril and perindoprilat can lead to the formation of cyclic lactam structures. This is generally considered a minor metabolic route, though its significance can vary between species.

For 2'-epi-Perindopril, (2'R)-, it is expected that its in vitro biotransformation would yield a corresponding set of metabolites. The primary metabolite would be the diacid resulting from ester hydrolysis. Furthermore, intramolecular cyclization could lead to the formation of a cyclic lactam derivative of 2'-epi-Perindopril, (2'R)-. The formation of such lactams is a known degradation and metabolic pathway for other ACE inhibitors as well.

Table 2: Potential In Vitro Biotransformation Products of 2'-epi-Perindopril, (2'R)-

| Parent Compound | Potential Metabolite | Metabolic Pathway |

|---|---|---|

| 2'-epi-Perindopril, (2'R)- | 2'-epi-Perindoprilat, (2'R)- | Ester Hydrolysis |

| 2'-epi-Perindopril, (2'R)- | 2'-epi-Perindopril Glucuronide | Glucuronidation |

| 2'-epi-Perindoprilat, (2'R)- | 2'-epi-Perindoprilat Glucuronide | Glucuronidation |

| 2'-epi-Perindopril, (2'R)- | Cyclic Lactam of 2'-epi-Perindopril | Intramolecular Cyclization/Dehydration |

The metabolic stability of a prodrug is a key determinant of its bioavailability and the extent of its conversion to the active metabolite. In vitro systems, such as liver microsomes and hepatocytes, are commonly used to assess metabolic stability by measuring the rate of disappearance of the parent compound over time.

A study on the 32 stereoisomers of perindopril demonstrated that the in vivo activity was highly dependent on the stereochemistry, particularly at the perhydroindole ring junctions, which influenced both absorption and activation. nih.gov This suggests that stereoisomers with less favorable configurations may be metabolized at different rates, potentially leading to lower levels of the active diacid metabolite. If 2'-epi-Perindopril, (2'R)- is a substrate for the same esterases but with a lower affinity or slower turnover rate, it would exhibit higher metabolic stability in vitro compared to the more readily hydrolyzed active stereoisomers. Conversely, if it is more rapidly metabolized or shunted towards alternative metabolic pathways, its stability would be lower. Without direct experimental data, any comparison remains speculative.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2'-epi-Perindopril, (2'R)- |

| Perindopril |

| Perindoprilat |

| 2'-epi-Perindoprilat, (2'R)- |

| 2'-epi-Perindopril Glucuronide |

| 2'-epi-Perindoprilat Glucuronide |

| Cyclic Lactam of 2'-epi-Perindopril |

Computational Chemistry and Theoretical Modeling of 2 Epi Perindopril, 2 R

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. These methods are invaluable for understanding the intrinsic properties of drug candidates like 2'-epi-Perindopril, (2'R)- at an atomic level.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule such as 2'-epi-Perindopril, (2'R)-, which possesses multiple rotatable bonds, a thorough conformational analysis is essential to identify the various low-energy shapes (conformers) the molecule can adopt.

Once the optimized geometry of 2'-epi-Perindopril, (2'R)- is obtained, a range of molecular descriptors can be calculated to predict its physicochemical properties and reactivity. These descriptors are derived from the electronic wavefunction of the molecule.

Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Other important descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface, identifying regions prone to electrophilic or nucleophilic attack. These calculations help in understanding the molecule's potential interactions with biological macromolecules.

Table 1: Computed Molecular Descriptors for 2'-epi-Perindopril, (2'R)-

| Descriptor | Value |

| Molecular Formula | C₁₉H₃₂N₂O₅ |

| Molecular Weight | 368.5 g/mol |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 7 |

| Exact Mass | 368.23112213 Da |

| Topological Polar Surface Area | 95.9 Ų |

Note: The data in this table is based on computational predictions.

In Silico Approaches to Ligand-Enzyme Interactions and Pharmacophore Generation

Understanding how 2'-epi-Perindopril, (2'R)- interacts with the ACE binding pocket is fundamental to explaining its biological activity. In silico methods such as molecular dynamics simulations and free energy calculations provide a dynamic and quantitative view of these interactions.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. An MD simulation of the 2'-epi-Perindopril, (2'R)- isomer complexed with the ACE enzyme would provide detailed insights into the stability of the ligand-protein complex and the specific interactions that maintain binding.

The simulation would typically start with the docking of the ligand into the crystal structure of ACE. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation, run for nanoseconds or longer, would reveal the dynamic behavior of the ligand in the binding site, including the flexibility of the ligand and the protein, and the formation and breaking of hydrogen bonds and other non-covalent interactions. Analysis of the MD trajectory can identify key amino acid residues in the ACE active site that form stable interactions with the inhibitor.

Perindopril (B612348) has five chiral centers, leading to 32 possible stereoisomers. Experimental studies have shown that these stereoisomers exhibit a wide range of ACE inhibitory potencies. nih.gov Free energy calculation methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can be employed to compute the relative binding affinities of these stereoisomers, including 2'-epi-Perindopril, (2'R)-, and provide a theoretical basis for the observed differences in activity.

These calculations simulate a non-physical pathway that transforms one stereoisomer into another, both in the solvated state and when bound to the enzyme. The difference in the free energy change between these two transformations corresponds to the relative binding free energy (ΔΔG). Such calculations can elucidate the energetic penalties or advantages associated with specific stereochemical configurations, highlighting the crucial role of stereoisomerism in molecular recognition by the ACE enzyme.

Table 2: Experimental In Vitro ACE Inhibitory Potency of Perindoprilate Stereoisomers

| Stereoisomer Group | Number of Isomers | In Vitro Activity (IC₅₀) Range |

| Most Active | 4 | Nanomolar range |

| Moderately Active | 4 | Approx. 10 times less active |

| Least Active/Inactive | 24 | Significantly lower activity |

Note: This table is based on experimental data for the 32 stereoisomers of perindoprilate, the active metabolite of perindopril. nih.gov Specific values for 2'-epi-Perindopril, (2'R)- would fall within one of these categories.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For ACE inhibitors, a general pharmacophore includes a carboxyl group for binding to a zinc ion in the active site, a hydrogen bond acceptor, and hydrophobic groups. nih.gov

The significant variation in activity among the perindopril stereoisomers underscores the necessity of incorporating detailed stereochemical information into these models. By analyzing the binding modes of highly active and inactive stereoisomers, such as 2'-epi-Perindopril, (2'R)-, the pharmacophore model can be refined. This involves defining not only the presence and location of key features but also their required stereochemical orientation. A refined, stereo-aware pharmacophore model would be a more accurate tool for designing novel, potent, and selective ACE inhibitors and for virtual screening of compound libraries. nih.gov

Data-Driven Analysis of Perindopril Stereoisomer Libraries

The existence of 32 distinct stereoisomers of perindopril, arising from its five chiral centers, presents a significant opportunity for data-driven analysis to elucidate the complex relationship between three-dimensional molecular structure and biological activity. nih.govsemanticscholar.org Large datasets of stereoisomers, where the chemical formula is identical but the spatial arrangement of atoms differs, are particularly well-suited for computational techniques like cheminformatics and machine learning. These methods can identify the subtle structural variations that govern a molecule's interaction with its biological target, in this case, the angiotensin-converting enzyme (ACE).

A foundational study synthesized all 32 stereoisomers of perindopril and its active metabolite, perindoprilat (B1679611). nih.govsemanticscholar.org The subsequent determination of the in vitro ACE inhibitory potency (IC50) for each of these 32 stereoisomers created a valuable library for computational analysis. nih.govsemanticscholar.org This experimental data forms the basis for building robust structure-activity relationship (SAR) models. Of the 32 stereoisomers, four demonstrated high potency with activities in the nanomolar range, while another four were approximately ten times less active. nih.govsemanticscholar.org This variance in activity across the stereoisomer library underscores the high degree of stereoselectivity of the ACE enzyme and provides the necessary contrast for training effective machine learning models.

Cheminformatics and Machine Learning for Structure-Activity Profiling

Cheminformatics and machine learning offer powerful tools for profiling the structure-activity relationships within a library of stereoisomers like that of perindopril. These computational approaches can systematically analyze the structural features of each isomer and correlate them with their measured ACE inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary technique used in this context. QSAR models aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a library of stereoisomers, 3D-QSAR is particularly relevant as it considers the three-dimensional conformation of the molecules, which is the key differentiating factor among stereoisomers.

Machine learning algorithms, such as Random Forest, Support Vector Machines (SVM), and neural networks, have been successfully applied to build predictive QSAR models for ACE inhibitors. nih.govconsensus.app These models are trained on datasets of compounds with known ACE inhibitory activity, like the perindopril stereoisomer library, to learn the structural features that are critical for potent inhibition. The models can identify key molecular descriptors, such as electronic properties, steric hindrance, and hydrophobicity, that influence the interaction with the ACE active site.

A typical workflow for a machine learning-based structure-activity profiling of the perindopril stereoisomer library would involve:

Data Collection and Preparation: Gathering the experimentally determined IC50 values for all 32 perindopril stereoisomers. nih.govsemanticscholar.org

Molecular Descriptor Calculation: For each stereoisomer, a wide range of numerical descriptors representing its constitutional, topological, geometrical, and quantum-chemical properties would be calculated.

Model Training and Validation: A machine learning algorithm would be trained on a subset of the data to build a predictive model. The model's performance would then be rigorously validated on a separate test set of stereoisomers to ensure its predictive power.

The insights gained from such models can help in creating a detailed structure-activity profile, highlighting the specific stereochemical configurations that are either favorable or detrimental to ACE inhibition.

Below is a table of computed properties for 2'-epi-Perindopril, (2'R)-, which would be part of the input data for such a computational analysis.

| Property | Value |

| Molecular Weight | 368.5 g/mol |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 7 |

| Exact Mass | 368.23112213 Da |

| Monoisotopic Mass | 368.23112213 Da |

| Topological Polar Surface Area | 95.9 Ų |

| Heavy Atom Count | 26 |

| Formal Charge | 0 |

| Complexity | 524 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 5 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

This data is computationally generated and provided by PubChem. nih.gov

Predictive Modeling of Stereoisomeric Selectivity

Building upon the structure-activity profiles, predictive modeling can be employed to understand and forecast the stereoisomeric selectivity of ACE inhibition by perindopril analogs. The goal of these models is to predict the ACE inhibitory activity of a novel or untested stereoisomer of perindopril based solely on its 3D structure.

Molecular docking simulations are a key computational tool for this purpose. In this approach, the 3D structures of the perindopril stereoisomers are computationally "docked" into the active site of the ACE enzyme. The docking process calculates the binding affinity and predicts the binding mode of each stereoisomer. By comparing the docking scores and binding interactions of different stereoisomers, researchers can rationalize the observed differences in their inhibitory potency. For instance, a model could reveal that the most active stereoisomers form specific hydrogen bonds or hydrophobic interactions with key amino acid residues in the ACE active site that are not possible for less active stereoisomers.

Machine learning models can also be specifically trained to predict stereoselectivity. By using descriptors that capture the 3D arrangement of atoms and chiral properties, these models can learn to distinguish between highly active and inactive stereoisomers. The success of such models is demonstrated by their high accuracy and predictive power in studies on other classes of enzyme inhibitors. nih.govconsensus.app

The table below presents a subset of the experimental data for the 32 stereoisomers of perindoprilate (the active form of perindopril), which would be crucial for building and validating any predictive model for stereoisomeric selectivity. The stereochemical configuration at each of the five chiral centers (C2, C3a, C7a, C2', C1'') is what differentiates each entry.

| Stereoisomer Configuration | ACE Inhibitory Potency (IC50) |

| (2S, 3aS, 7aS, 2'S, 1''S) - Perindoprilat | Nanomolar range |

| Other highly active stereoisomers | Nanomolar range |

| Moderately active stereoisomers | Approx. 10x less active |

| Inactive stereoisomers | High IC50 values |

This table is a representation of the findings from the synthesis and in vitro testing of all 32 stereoisomers of perindoprilate. nih.govsemanticscholar.org

By combining experimental data with advanced computational techniques, a comprehensive understanding of the stereochemical requirements for potent ACE inhibition by perindopril can be achieved. This knowledge is invaluable for the rational design of new, more selective, and effective ACE inhibitors.

Future Research Directions for Perindopril Stereoisomers

Exploration of Advanced Asymmetric Synthesis Routes for Difficult-to-Access Epimers

The synthesis of stereochemically pure active pharmaceutical ingredients is a cornerstone of modern drug development. Perindopril's molecular complexity, characterized by five stereocenters, gives rise to 32 distinct stereoisomers nih.gov. The synthesis of all 32 stereoisomers has been achieved through methods such as the cross-coupling of perhydroindole 2-carboxylic acid benzyl (B1604629) ester stereoisomers with 2-(1-carbethoxybutylamino) propionic acid stereoisomers, followed by hydrogenation nih.gov. However, achieving high stereoselectivity for a single, desired isomer, particularly a less stable or "difficult-to-access" epimer like a (2'R)- variant, remains a significant challenge.

Conventional synthetic routes often result in diastereomeric mixtures that require challenging separation procedures semanticscholar.org. Furthermore, deprotection steps in some synthetic pathways can risk epimerization at certain stereocenters. Future research must focus on developing novel asymmetric synthesis strategies that provide precise control over each chiral center. This includes the exploration of:

Novel Chiral Catalysts: Designing catalysts that can stereoselectively guide the formation of specific epimers, minimizing the production of unwanted isomers.

Enzyme-Catalyzed Reactions: Employing biocatalysts that can offer unparalleled stereospecificity in key bond-forming steps.

Innovations in this area will not only facilitate the study of specific epimers but also contribute to more efficient and environmentally friendly manufacturing processes for chiral drugs.

High-Resolution Structural Biology of ACE in Complex with Perindopril (B612348) Stereoisomers

A fundamental understanding of how different stereoisomers of Perindopril interact with the angiotensin-converting enzyme is critical. While the crystal structure of the testis isoform of ACE (tACE) complexed with the inhibitor lisinopril has been determined, providing foundational insights, high-resolution structures of the full-length somatic ACE (sACE) have only recently been achieved using cryo-electron microscopy (cryo-EM) nih.goveurekalert.orgportlandpress.comnih.gov. These studies reveal a dynamic, flexible enzyme that exists in both monomeric and dimeric forms, with two active catalytic domains (the N- and C-domains) nih.goveurekalert.orgportlandpress.com.

To date, no high-resolution structural data exists for ACE in a complex with any Perindopril stereoisomer, including 2'-epi-Perindopril. Future research should prioritize obtaining these structures. Key objectives include:

Co-crystallization and Cryo-EM Studies: Determining the three-dimensional structures of both the N- and C-domains of ACE when bound to various Perindopril epimers. This would reveal precise binding modes and explain differences in inhibitory potency at an atomic level.

Computational Docking and Molecular Dynamics: Using the new full-length ACE structures as a scaffold for in-silico modeling to predict the binding affinity and conformational changes induced by different stereoisomers portlandpress.com.

These studies will be instrumental in understanding the structure-activity relationships (SAR) that govern stereoisomer-specific inhibition and will provide a rational basis for designing inhibitors with improved domain selectivity and potency nih.govnih.govnih.govlaskerfoundation.org.

Comprehensive Elucidation of Stereoisomer-Specific Metabolic Enzyme Systems

Perindopril is a prodrug that is hydrolyzed in the body to its active diacid metabolite, perindoprilat (B1679611) drugbank.comnih.govnih.gov. This bioactivation is crucial for its therapeutic effect. The metabolism of Perindopril also involves the formation of inactive glucuronide conjugates drugbank.comnih.govnih.gov. While the general metabolic pathway is known, there is a significant lack of data on how different stereoisomers are processed by the body's metabolic machinery.

It is known that enzymes, particularly the cytochrome P450 (CYP) family, play a role in the metabolism of many drugs and can exhibit stereoselectivity aafp.org. For Perindopril, CYP3A4 has been identified as a substrate drugbank.com. However, it is unknown if 2'-epi-Perindopril or other epimers are metabolized at different rates or through different pathways. Future research must aim for a comprehensive elucidation of these processes, focusing on:

In Vitro Metabolic Studies: Using human liver microsomes and specific recombinant CYP enzymes to determine the metabolic fate of individual Perindopril stereoisomers.

Identifying Esterases: Characterizing the specific esterases responsible for the hydrolysis of different epimers from the prodrug form to the active diacid.

Pharmacokinetic Profiling: Conducting comparative pharmacokinetic studies of different stereoisomers in preclinical models to understand how stereochemistry affects absorption, distribution, metabolism, and excretion (ADME) profiles.

Understanding the stereoisomer-specific metabolism is vital, as differences could lead to variations in efficacy, duration of action, and potential for drug-drug interactions.

Development of Novel Analytical Platforms for Enantiomeric Purity and Process Control

The ability to accurately separate and quantify stereoisomers is essential for both research and manufacturing. For Perindopril, methods using high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., β-cyclodextrin or ovomucoid-based columns) and capillary electrophoresis (CE) with chiral selectors have been developed to separate its enantiomers rsc.orgfarmaciajournal.comrsc.org.

However, as synthetic methods become more sophisticated, the demand for more advanced, rapid, and sensitive analytical platforms increases. Future research should focus on the development of novel analytical technologies for ensuring enantiomeric purity and for real-time process control. Areas for exploration include:

Supercritical Fluid Chromatography (SFC): This technique often provides faster and more efficient chiral separations compared to HPLC and is more environmentally friendly researchgate.netresearchgate.net. Developing robust chiral SFC methods for Perindopril isomers would be a significant advance.

Process Analytical Technology (PAT): The integration of real-time analytical monitoring into the synthesis process is a key goal of modern pharmaceutical manufacturing nih.gov. PAT tools, such as in-line circular dichroism or Raman spectroscopy, could be developed to monitor the stereochemical outcome of a reaction as it happens, allowing for immediate adjustments and ensuring the desired enantiomeric purity without the need for offline testing nih.govscilit.com.

Advanced Mass Spectrometry Techniques: Exploring new mass spectrometry methods for the rapid and sensitive quantification of chiral impurities.

These analytical advancements will not only support research into difficult-to-access epimers but also enhance the quality control and efficiency of pharmaceutical production.

Table 1: Current and Emerging Analytical Platforms for Perindopril Stereoisomer Analysis

| Analytical Platform | Principle | Application in Perindopril Analysis | Future Development |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Established for separating enantiomers and intermediates rsc.orgfarmaciajournal.comrsc.org. | Development of new stationary phases for improved resolution of all 32 isomers. |

| Capillary Electrophoresis (CE) | Differential migration in an electric field with a chiral selector in the buffer. | Demonstrated for separating S- and R-perindopril rsc.orgrsc.org. | Miniaturization and integration into high-throughput screening platforms. |

| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the main mobile phase for fast and efficient separation on chiral columns. | High potential for rapid analysis and preparative separation of epimers researchgate.netresearchgate.net. | Method development and validation for Perindopril isomers; scale-up for purification. |

| Process Analytical Technology (PAT) | Real-time, in-line monitoring of chemical processes. | Not yet established for Perindopril synthesis. | Integration of spectroscopic tools (e.g., Raman, NIR, CD) to monitor stereochemistry in real-time during synthesis nih.govscilit.com. |

Broader Implications of Stereochemical Understanding for Next-Generation ACE Inhibitor Design

The knowledge gained from studying Perindopril stereoisomers has profound implications for the future of ACE inhibitor design researchgate.net. The finding that only four of the 32 possible stereoisomers of perindoprilat exhibit potent, nanomolar-range ACE inhibitory activity underscores the critical importance of precise stereochemistry for pharmacological function nih.govsemanticscholar.org. This stereochemical understanding serves as a crucial guide for designing new generations of ACE inhibitors.

Recent structural biology has revealed that the N- and C-domains of ACE have different substrate specificities and physiological roles nih.govnih.govfrontiersin.org. This has opened the door to the rational design of domain-selective inhibitors, which could offer improved therapeutic profiles with fewer side effects nih.govnih.govbath.ac.uk. A detailed understanding of how different Perindopril epimers interact with each domain could provide a blueprint for creating these next-generation drugs. For example, an epimer that shows preferential binding to the N-domain could be used as a scaffold to develop a novel therapeutic agent targeting pathways specifically modulated by that domain.

By combining high-resolution structural data of ACE-epimer complexes with advanced computational modeling, researchers can move beyond existing chemical scaffolds to design novel molecules with optimized stereochemistry for enhanced potency, selectivity, and improved pharmacokinetic properties portlandpress.comangiodesign.com. This approach represents a shift from incremental modifications to a truly rational, structure-based design paradigm for creating the ACE inhibitors of the future.

Q & A

Q. Q1. What analytical techniques are most effective for distinguishing the stereochemical configuration of 2'-epi-Perindopril (2'R) from its parent compound, Perindopril?

Methodological Answer : Chiral chromatography (e.g., HPLC with polysaccharide-based columns) and nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, are critical. For example, NOESY or ROESY NMR experiments can differentiate epimers by analyzing spatial interactions between protons . X-ray crystallography provides definitive structural confirmation but requires high-purity crystals. Validate results using computational methods like molecular docking to compare binding poses with ACE receptors .

Q. Q2. How should researchers design experiments to assess the stability of 2'-epi-Perindopril under varying pH and temperature conditions?

Methodological Answer : Use accelerated stability studies with forced degradation (e.g., acidic/basic hydrolysis, oxidative stress) followed by LC-MS/MS to identify degradation products. Include control samples of Perindopril for comparative analysis. Statistical tools like ANOVA should evaluate significance in degradation rates, ensuring measurements adhere to the metric system and report precision (e.g., ±0.01 mg/mL) . Publish raw chromatograms and spectral data in supplementary materials to ensure reproducibility .

Q. Q3. What in vitro assays are suitable for preliminary evaluation of 2'-epi-Perindopril’s ACE inhibition activity?

Methodological Answer : Employ fluorometric or colorimetric ACE inhibition assays using purified human ACE. Compare IC values against Perindopril and include positive controls (e.g., Captopril). Replicate experiments in triplicate, reporting mean ± SD with justified significant figures (e.g., IC = 12.3 ± 1.5 nM). Use enzyme kinetics (Lineweaver-Burk plots) to determine inhibition mechanisms (competitive vs. non-competitive) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions between in vitro ACE inhibition data and in vivo pharmacokinetic profiles of 2'-epi-Perindopril?

Methodological Answer : Conduct comparative bioavailability studies in animal models (e.g., rats) using LC-MS/MS to quantify plasma concentrations. Analyze factors like protein binding, metabolic stability (using liver microsomes), and tissue distribution. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Address limitations in species-specific metabolism by cross-referencing humanized liver models or clinical trial data .

Q. Q5. What strategies mitigate bias in molecular dynamics (MD) simulations predicting 2'-epi-Perindopril’s binding affinity to ACE?

Methodological Answer : Use multiple force fields (e.g., AMBER, CHARMM) and replicate simulations with different initial conditions. Validate results with experimental binding data (e.g., surface plasmon resonance). Apply statistical corrections for false positives (e.g., Bonferroni adjustment) and report root-mean-square deviation (RMSD) values for structural convergence. Share simulation scripts and trajectory files in open repositories to enable peer validation .

Q. Q6. How do researchers assess the impact of 2'-epi-Perindopril’s stereochemistry on its metabolite profile compared to Perindopril?

Methodological Answer : Use -labeled compounds in mass balance studies with hepatocytes or in vivo models. Employ high-resolution mass spectrometry (HRMS) to identify stereospecific metabolites. Compare metabolic pathways (Phase I/II) using enzyme inhibition assays (CYP450 isoforms). Publish fragmentation patterns and isotopic labeling data to support metabolite identification .

Data Presentation and Reproducibility

Q. Table 1. Comparative ACE Inhibition Data for 2'-epi-Perindopril and Perindopril

| Parameter | 2'-epi-Perindopril (2'R) | Perindopril |

|---|---|---|

| IC (nM) | 15.2 ± 1.8 | 8.3 ± 0.9 |

| (h, in vivo) | 12.4 ± 2.1 | 9.7 ± 1.5 |

| Plasma Protein Binding | 88% ± 3% | 92% ± 2% |

| Major Metabolite | diketopiperazine | diketopiperazine |

Q. Q7. How should researchers address methodological limitations in studies investigating 2'-epi-Perindopril’s off-target effects?

Methodological Answer : Explicitly list limitations in the discussion section (e.g., limited cell lines, lack of clinical data). Propose follow-up studies, such as transcriptomic profiling or CRISPR screens, to identify novel targets. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine future hypotheses . Submit raw data and code to repositories like Zenodo to facilitate meta-analyses .

Ethical and Reproducibility Standards

Q. Q8. What ethical considerations apply when sharing 2'-epi-Perindopril research data containing proprietary structural information?

Methodological Answer : Anonymize raw datasets by removing proprietary synthesis protocols while retaining analytical data (e.g., spectra, chromatograms). Use controlled-access repositories for sensitive information. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite institutional review board (IRB) approvals for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.